molecular formula C26H28N6O4 B10905642 (4Z)-5-methyl-2-(4-nitrophenyl)-4-{[(2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}ethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-methyl-2-(4-nitrophenyl)-4-{[(2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}ethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10905642
M. Wt: 488.5 g/mol
InChI Key: SZOAJTXLRIFQDY-WDAFDETQSA-N
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Description

(4Z)-5-methyl-2-(4-nitrophenyl)-4-{[(2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}ethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a nitrophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-methyl-2-(4-nitrophenyl)-4-{[(2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}ethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps. The starting materials often include 4-nitrobenzaldehyde, methylhydrazine, and 1-(2-chloroethyl)piperazine. The reaction conditions usually involve refluxing in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-methyl-2-(4-nitrophenyl)-4-{[(2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}ethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include amino derivatives, oxidized nitro compounds, and substituted piperazine derivatives. These products can be further utilized in various applications, including drug development and materials science.

Scientific Research Applications

(4Z)-5-methyl-2-(4-nitrophenyl)-4-{[(2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}ethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-5-methyl-2-(4-nitrophenyl)-4-{[(2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}ethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-5-methyl-2-(4-nitrophenyl)-4-{[(2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}ethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H28N6O4

Molecular Weight

488.5 g/mol

IUPAC Name

5-methyl-2-(4-nitrophenyl)-4-[2-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]ethyliminomethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C26H28N6O4/c1-20-24(26(34)31(28-20)22-8-10-23(11-9-22)32(35)36)19-27-13-14-29-15-17-30(18-16-29)25(33)12-7-21-5-3-2-4-6-21/h2-12,19,28H,13-18H2,1H3/b12-7+,27-19?

InChI Key

SZOAJTXLRIFQDY-WDAFDETQSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCCN3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCCN3CCN(CC3)C(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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